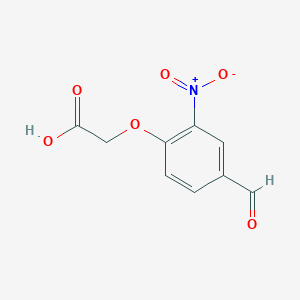

2-(4-Formyl-2-nitrophenoxy)acetic acid

Description

Overview of Phenoxyacetic Acid Derivatives within Academic Chemical Research

Phenoxyacetic acid and its derivatives represent a significant class of organic compounds that have garnered considerable attention in academic and industrial research. jetir.org The core structure, consisting of a phenyl ring linked to an acetic acid moiety through an ether bond, serves as a versatile scaffold for the development of a wide array of functional molecules. jetir.org In medicinal chemistry, phenoxyacetic acid derivatives are integral to the structure of numerous therapeutic agents, exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antihypertensive properties. jetir.org Their prevalence in drug discovery is a testament to the favorable molecular framework they provide for interacting with biological targets.

Significance of Formyl and Nitro Functionalities in Aromatic Systems for Chemical Synthesis

The chemical behavior and synthetic potential of an aromatic compound are profoundly influenced by its substituent groups. The formyl group (-CHO) and the nitro group (-NO2) are powerful electron-withdrawing groups that significantly impact the reactivity of the aromatic ring to which they are attached.

The formyl group , an aldehyde functionality, is a versatile handle for a multitude of chemical transformations. It can readily participate in reactions such as oxidations to form carboxylic acids, reductions to yield alcohols, and various carbon-carbon bond-forming reactions, including aldol (B89426) condensations and Wittig reactions. Its presence on an aromatic ring deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

The nitro group is one of the strongest electron-withdrawing groups. Its presence deactivates the aromatic ring even more strongly than a formyl group, also directing electrophilic substitution to the meta position. Furthermore, the nitro group itself is a key functional group that can be readily transformed into other functionalities. Most notably, it can be reduced to an amino group (-NH2), which is a cornerstone transformation in the synthesis of anilines, a critical class of intermediates for pharmaceuticals and dyes.

The combined presence of both a formyl and a nitro group on the same aromatic ring, as in 2-(4-Formyl-2-nitrophenoxy)acetic acid, creates a molecule with a unique and highly tunable reactivity profile, making it a valuable building block in multi-step organic syntheses.

Rationale for Focused Academic Investigation of this compound

The focused academic investigation of this compound stems from its utility as a precursor in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The strategic placement of the formyl, nitro, and phenoxyacetic acid moieties allows for a range of selective chemical modifications.

A primary area of investigation involves the use of derivatives of this compound, such as its alkyl esters, in the synthesis of Schiff bases and secondary amines. The aldehyde group readily reacts with primary amines to form imines (Schiff bases), which can then be reduced to secondary amines. These reactions are fundamental in the construction of more complex molecular architectures.

Furthermore, this compound and its derivatives serve as key starting materials for the synthesis of 2-alkyl-5-nitrobenzofurans. Benzofurans are a class of heterocyclic compounds found in a variety of natural products and are known to exhibit a wide range of biological activities, including antifungal, antitumor, and anti-inflammatory properties. nih.gov The ability to synthesize substituted benzofurans from readily available precursors like this compound is of considerable interest to synthetic organic chemists.

Historical Context of Related Chemical Scaffolds in Synthetic Organic Chemistry

The core structure of this compound is built upon the well-established phenoxyacetic acid scaffold. The synthesis of this scaffold is historically rooted in the Williamson ether synthesis , a reaction developed by Alexander Williamson in 1850. sigmaaldrich.com This fundamental organic reaction involves the reaction of an alcohol with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. sigmaaldrich.com This method remains a cornerstone of ether synthesis in both laboratory and industrial settings.

The broader class of phenoxyacetic acids gained significant prominence in the mid-20th century with the discovery of their herbicidal properties. Chlorinated phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), were among the first selective herbicides developed and played a crucial role in the advancement of modern agriculture. inventivapharma.com This historical application underscored the chemical stability and biological activity of the phenoxyacetic acid scaffold, paving the way for its exploration in other areas, including pharmaceuticals. The synthetic strategies developed for these herbicides have provided a rich foundation for the preparation of a diverse range of substituted phenoxyacetic acid derivatives for various research purposes.

Detailed Research Findings

The synthetic utility of this compound is best illustrated through the reactions of its derivatives. The following tables provide examples of the synthesis of azomethine derivatives from the related 2-formylphenoxyacetic acid, demonstrating the reactivity of the formyl group which is analogous in the title compound.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2-Formylphenoxyacetic acid | 2-amino-4-(2′-chlorophenyl)thiazole | Absolute Alcohol | Reflux, 1 week, N2 | 2-({[4-(2′-chlorophenyl)-thiazole-2-yl imino]methyl}phenoxy)acetic acid | - |

| Reactant 1 | Amine Reactant | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2-Formylphenoxyacetic acid | p-toluidine | EtOH | Room Temp, 3h, N2 | Azomethine derivative | 65% |

| 2-Formylphenoxyacetic acid | 2,3-dichloroaniline | Benzene (B151609) | Reflux, 85°C, 5h, N2 | Azomethine derivative | 84% |

| 2-Formylphenoxyacetic acid | o-bromobenzylamine | EtOH | Reflux, 85°C, 4h, N2 | Azomethine derivative | 70% |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-formyl-2-nitrophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c11-4-6-1-2-8(16-5-9(12)13)7(3-6)10(14)15/h1-4H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWVISSJNXSOQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)[N+](=O)[O-])OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 4 Formyl 2 Nitrophenoxy Acetic Acid

Retrosynthetic Analysis of 2-(4-Formyl-2-nitrophenoxy)acetic acid

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. wikipedia.orgias.ac.in For this compound, the key disconnections involve the ether linkage and the introduction of the formyl and nitro groups.

A primary disconnection breaks the ether bond (C-O), a common strategy for phenoxyacetic acid derivatives. utahtech.edu This leads to two synthons: a phenoxide anion and a haloacetic acid electrophile. The corresponding synthetic equivalents would be a substituted phenol (B47542) and a haloacetic acid, such as chloroacetic or bromoacetic acid.

Further disconnection of the substituted phenol precursor involves the removal of the formyl and nitro groups. This can be envisioned through functional group interconversion (FGI). For instance, the formyl group can be traced back to a methyl or hydroxymethyl group, and the nitro group can be introduced via electrophilic aromatic substitution.

This analysis suggests a forward synthesis that could begin with a substituted phenol, followed by etherification and subsequent functionalization of the aromatic ring, or the use of a pre-functionalized phenol as the starting material.

Established and Emerging Synthetic Routes to this compound

Several synthetic routes have been established for the preparation of this compound and its analogs, primarily revolving around the formation of the ether linkage and the introduction of the aromatic substituents.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org In this approach, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting aryllithium species can then react with various electrophiles.

For the synthesis of this compound, one could envision a strategy starting with a phenoxyacetic acid derivative where the ether oxygen acts as a weak directing group. However, stronger DMGs are generally required for efficient ortho-lithiation. A more plausible DoM strategy would involve starting with a phenol protected with a potent DMG. After ortho-formylation and subsequent nitration, the protecting group would be removed, followed by etherification.

The introduction of the formyl group can also be achieved through electrophilic aromatic substitution reactions such as the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (a chloroiminium salt) generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This method is particularly effective for electron-rich aromatic systems.

The Williamson ether synthesis is a widely used and robust method for forming ethers. researchgate.netfrancis-press.com This reaction involves the nucleophilic substitution of a halide in an organohalide by an alkoxide or, in this case, a phenoxide ion.

In the context of synthesizing this compound, this typically involves the reaction of a substituted phenol with a haloacetic acid or its ester under basic conditions. A common starting material for this route is 4-hydroxy-3-nitrobenzaldehyde (B41313). The synthesis proceeds as follows:

Deprotonation of the Phenol: The phenolic hydroxyl group of 4-hydroxy-3-nitrobenzaldehyde is deprotonated by a base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the corresponding phenoxide.

Nucleophilic Attack: The resulting phenoxide acts as a nucleophile and attacks the electrophilic carbon of a haloacetic acid derivative (e.g., chloroacetic acid), displacing the halide and forming the ether linkage.

Acidification: The reaction mixture is then acidified to yield the final carboxylic acid product.

The reaction conditions for the Williamson ether synthesis can be summarized in the following table:

| Reactants | Base | Solvent | Temperature |

| 4-hydroxy-3-nitrobenzaldehyde | Sodium Hydroxide | Water, Acetone | Reflux |

| Chloroacetic Acid | Potassium Carbonate | DMF, Acetonitrile (B52724) | Room Temp to Reflux |

Functional group interconversion (FGI) offers alternative pathways to introduce the required functionalities. For instance, the formyl group can be obtained through the selective oxidation of a methyl or hydroxymethyl group.

A potential synthetic route could start with a precursor like 2-(4-methyl-2-nitrophenoxy)acetic acid. The methyl group could then be selectively oxidized to an aldehyde. Various oxidizing agents can be employed for this transformation, such as chromium trioxide or manganese dioxide. However, achieving high selectivity without affecting other functional groups can be challenging.

Another FGI approach could involve the oxidation of a hydroxymethyl group. For example, a synthesis could start with the etherification of (4-hydroxy-3-nitrophenyl)methanol, followed by the oxidation of the hydroxymethyl group to a formyl group using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). researchgate.netpnnl.gov

Conversely, a reduction step can be strategically employed. For instance, a precursor with a nitro group and a carboxylic acid ester could be synthesized first. The ester could then be hydrolyzed, and another functional group could be reduced and subsequently converted to the formyl group.

The synthesis of this compound is inherently a multi-step process. A common and efficient sequence involves:

Nitration: Introduction of the nitro group onto a phenol derivative. For example, the nitration of 4-hydroxybenzaldehyde.

Etherification: Formation of the phenoxyacetic acid moiety via the Williamson ether synthesis. researchgate.net

Formylation (if not already present): Introduction of the formyl group, for instance, through the Vilsmeier-Haack reaction if the starting material was a nitrophenoxyacetic acid.

Process optimization is crucial for maximizing yield and purity while minimizing costs and environmental impact. This involves a systematic study of reaction parameters such as temperature, reaction time, stoichiometry of reactants, and catalyst loading. For instance, in a multi-step synthesis, the purification of intermediates at each stage is critical to ensure the high purity of the final product.

Catalysis and Reaction Medium Optimization in the Synthesis of this compound

The choice of catalysts and reaction medium significantly influences the efficiency and selectivity of the synthesis.

In the Williamson ether synthesis , phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) can be employed. utahtech.edugoogle.com PTCs facilitate the transfer of the phenoxide anion from an aqueous phase to an organic phase where the haloacetic acid derivative is dissolved, thereby accelerating the reaction rate. utahtech.edu

The choice of solvent is also critical. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used as they can dissolve both the ionic and non-ionic reactants and favor the SN2 mechanism of the Williamson synthesis. francis-press.com

For the Vilsmeier-Haack reaction , the choice of solvent can affect the reactivity of the Vilsmeier reagent. Chlorinated solvents like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) are commonly used. The optimization of this reaction often involves adjusting the molar ratio of the formylating agent (e.g., DMF) to the dehydrating agent (e.g., POCl₃).

The following table summarizes key optimization parameters for the main synthetic steps:

| Reaction Step | Key Parameters for Optimization |

| Williamson Ether Synthesis | Type and concentration of base, use of phase-transfer catalysts, choice of solvent (polar aprotic vs. aqueous), temperature. |

| Vilsmeier-Haack Reaction | Molar ratio of DMF to POCl₃, reaction temperature, solvent, work-up procedure. |

| Oxidation of Methyl/Hydroxymethyl | Choice of oxidizing agent for selectivity, reaction temperature, control of stoichiometry to prevent over-oxidation. |

By carefully selecting and optimizing these parameters, the synthesis of this compound can be achieved with high yield and purity.

Role of Acidic, Basic, and Metal Catalysis

Catalysis is pivotal in orchestrating the efficient synthesis of this compound, with basic catalysis being the most direct and widely employed method.

Basic Catalysis: The reaction is most commonly carried out under basic conditions. The base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), plays a crucial role by deprotonating the hydroxyl group of 4-hydroxy-3-nitrobenzaldehyde. This generates a more nucleophilic phenoxide ion. This potent nucleophile then attacks the electrophilic carbon atom of the haloacetic acid, displacing the halide ion and forming the desired ether bond. The choice of base can influence the reaction rate and yield, with stronger bases generally promoting a faster reaction.

Acidic Catalysis: While not typically used for the primary ether synthesis step, acidic catalysis can be relevant in subsequent modifications of the product or in alternative synthetic routes. For instance, if the synthesis were to start from an ester of a haloacetic acid, an acid catalyst might be employed for the final hydrolysis step to yield the carboxylic acid product. However, for the direct Williamson ether synthesis, acidic conditions are counterproductive as they would protonate the phenoxide, rendering it non-nucleophilic.

Metal Catalysis: Metal catalysis is not standard for this specific transformation. However, related aryl ether syntheses can be accomplished through methods like the Ullmann condensation, which uses a copper catalyst to couple an aryl halide with an alcohol. In a hypothetical alternative route, a copper catalyst could potentially be used to couple 4-fluoro-3-nitrobenzaldehyde (B1361154) with glycolic acid, though this is a more complex and less common approach than the base-catalyzed Williamson synthesis.

Analytical and Spectroscopic Methods for Characterization of Synthetic Intermediates and the Final Compound

A comprehensive suite of analytical and spectroscopic techniques is essential to confirm the identity, structure, and purity of this compound and its intermediates.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum provides key information on the number of different types of protons and their neighboring environments.

Aldehyde Proton (-CHO): A singlet is expected at a highly deshielded position, typically in the range of δ 9.9-10.1 ppm.

Aromatic Protons: The three protons on the benzene (B151609) ring will appear as distinct signals in the aromatic region (δ 7.0-8.5 ppm), with their splitting patterns (doublets, doublet of doublets) determined by their coupling with adjacent protons.

Methylene (B1212753) Protons (-O-CH₂-): A singlet corresponding to the two equivalent protons of the methylene group is expected around δ 4.8-5.0 ppm.

Carboxylic Acid Proton (-COOH): A broad singlet is typically observed at a very downfield chemical shift, often above δ 10.0 ppm, although its visibility can depend on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule.

Carbonyl Carbons: Two distinct signals are expected in the highly deshielded region for the aldehyde (δ 190-195 ppm) and carboxylic acid (δ 170-175 ppm) carbons.

Aromatic Carbons: Six signals are expected for the carbons of the benzene ring, with their chemical shifts influenced by the attached substituents (nitro, formyl, ether linkage).

Methylene Carbon (-O-CH₂-): A signal for the methylene carbon is anticipated in the range of δ 65-70 ppm.

Table 1: Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Carboxylic Acid (-C OOH) | - | ~172 |

| Aldehyde (-C HO) | - | ~191 |

| Aromatic Carbons | - | 110-160 |

| Methylene (-O-C H₂-) | - | ~67 |

| Carboxylic Acid (-COOH ) | >10.0 (broad s) | - |

| Aldehyde (-CH O) | ~10.0 (s) | - |

| Aromatic Protons | 7.0-8.5 (m) | - |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule by detecting their characteristic vibrational frequencies.

O-H Stretch: A very broad absorption band from the carboxylic acid O-H group is expected in the range of 2500-3300 cm⁻¹.

C=O Stretch: Two distinct, strong absorption bands will be present for the carbonyl groups. The aldehyde C=O stretch typically appears around 1700-1715 cm⁻¹, while the carboxylic acid C=O stretch is found around 1710-1730 cm⁻¹.

N-O Stretch: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected near 1515-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C-O Stretch: The aryl ether C-O-C linkage will show stretching vibrations in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1710-1730 |

| Aldehyde | C=O Stretch | 1700-1715 |

| Nitro Group | Asymmetric N-O Stretch | 1515-1560 |

| Nitro Group | Symmetric N-O Stretch | 1345-1385 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring, substituted with electron-withdrawing nitro (-NO₂) and formyl (-CHO) groups, acts as a strong chromophore. These groups extend the conjugation of the π-system, causing absorption bands (typically from π → π* transitions) to appear at longer wavelengths in the UV or even the visible region. physchemres.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and providing clues about its structure through fragmentation analysis. The molecular formula is C₉H₇NO₆, corresponding to a monoisotopic mass of approximately 225.027 Da. uni.lu

Using soft ionization techniques like Electrospray Ionization (ESI), the molecular ion can be observed as protonated ([M+H]⁺, m/z ≈ 226.03) or deprotonated ([M-H]⁻, m/z ≈ 224.02) species. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern can show characteristic losses, such as the loss of water (H₂O), carbon dioxide (CO₂), or the entire acetic acid side chain (-CH₂COOH). uni.lu

Table 3: Predicted m/z Values for Adducts in Mass Spectrometry

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 226.03462 |

| [M+Na]⁺ | 248.01656 |

| [M-H]⁻ | 224.02006 |

| [M+NH₄]⁺ | 243.06116 |

Data sourced from PubChemLite. uni.lu

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is indispensable for both the purification of the synthesized compound and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the consumption of reactants and the formation of the product. The difference in polarity between the starting phenol and the final carboxylic acid product results in different retention factors (Rƒ), allowing for easy visualization.

Column Chromatography: For purification on a larger scale, column chromatography is often employed. A silica (B1680970) gel stationary phase is typically used, and an appropriate solvent system (mobile phase), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is selected to separate the desired product from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for determining the final purity of this compound with high accuracy. cnrs.fr Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a methanol (B129727)/water or acetonitrile/water mixture), is commonly used. The compound's purity can be quantified by integrating the area of its peak in the chromatogram, often detected using a UV detector set to a wavelength where the compound strongly absorbs. cnrs.fr

Chemical Reactivity and Mechanistic Investigations of 2 4 Formyl 2 Nitrophenoxy Acetic Acid

Reactivity Profile of the Aldehyde (Formyl) Group in 2-(4-Formyl-2-nitrophenoxy)acetic acid

The aldehyde group is a focal point of reactivity in this molecule, readily undergoing nucleophilic additions and condensation reactions, as well as oxidation and reduction.

Nucleophilic Addition Reactions and Their Scope

The carbon atom of the formyl group is electrophilic and is thus susceptible to attack by nucleophiles. youtube.com This results in the addition of the nucleophile to the carbonyl group, a fundamental reaction in organic chemistry. libretexts.orgyoutube.com

The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the final alcohol product. youtube.com These reactions can be promoted by either basic or acidic conditions. In a basic medium, a more reactive, negatively charged nucleophile initiates the attack. libretexts.org Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker, neutral nucleophiles. libretexts.org

An example of this is the hydration of aldehydes, where water acts as the nucleophile to form an unstable hydrate. libretexts.org Similarly, the addition of an alcohol to an aldehyde in limited supply results in the formation of a hemiacetal, which possesses both an ether and an alcohol group on the same carbon. libretexts.org

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

The formyl group of this compound is a prime site for condensation reactions with various nitrogen and oxygen-containing nucleophiles. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule to form a new double bond.

For instance, aldehydes can react with primary amines to form imines (Schiff bases). This reaction is often catalyzed by acid and proceeds through a carbinolamine intermediate. Similarly, condensation with hydroxylamine yields oximes, and reactions with hydrazines produce hydrazones. These reactions are crucial in the synthesis of a wide array of heterocyclic compounds. nih.gov

Microwave-assisted condensation reactions have been shown to be an efficient method for carrying out these transformations, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov

Selective Oxidation and Reduction Chemistry of the Formyl Moiety

The aldehyde group in this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the other functional groups, provided the appropriate reagents and conditions are chosen.

Oxidation: Common oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (KMnO4), chromic acid (H2CrO4), and Tollens' reagent ([Ag(NH3)2]+). The choice of reagent is critical to avoid unwanted side reactions with the nitro group or the ether linkage.

Reduction: The formyl group can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH4). Stronger reducing agents like lithium aluminum hydride (LiAlH4) can also be used, but they may also reduce the nitro group. commonorganicchemistry.com Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) can also effect this reduction, though it may simultaneously reduce the nitro group. commonorganicchemistry.com

Transformations Involving the Nitro Group on the Aromatic Ring

The nitro group significantly influences the chemical properties of the aromatic ring and can itself be transformed into other functional groups.

Reductive Methodologies for Nitro Group Conversion to Amino Derivatives

The reduction of the nitro group to an amino group is a synthetically important transformation. A variety of methods are available for this conversion. masterorganicchemistry.com

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel is a common and effective method. commonorganicchemistry.commasterorganicchemistry.comwikipedia.org This method is often preferred for its clean reaction profile.

Alternatively, the reduction can be achieved using metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). commonorganicchemistry.commasterorganicchemistry.com These methods are robust and widely used in organic synthesis. Other reagents like tin(II) chloride (SnCl2) and sodium hydrosulfite can also be employed for this transformation. commonorganicchemistry.comwikipedia.org It is important to note that the use of lithium aluminum hydride (LiAlH4) for the reduction of aromatic nitro compounds typically leads to the formation of azo compounds rather than amines. commonorganicchemistry.com

| Reagent/Catalyst | Conditions | Product |

| H2/Pd/C | Varies | Amino |

| H2/Raney Nickel | Varies | Amino |

| Fe/Acid | Acidic | Amino |

| Zn/Acid | Acidic | Amino |

| SnCl2 | Varies | Amino |

| LiAlH4 | Varies | Azo |

Influence of the Nitro Group on Aromatic Reactivity (e.g., Electrophilic/Nucleophilic Aromatic Substitution)

The nitro group is a strong electron-withdrawing group, which has a profound effect on the reactivity of the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution by withdrawing electron density, making it less attractive to electrophiles. This deactivating effect is most pronounced at the ortho and para positions relative to the nitro group.

Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). mdpi.com It stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile, particularly when the nitro group is positioned ortho or para to the leaving group. This activation facilitates the displacement of a suitable leaving group by a nucleophile. The addition of the nucleophile to the electron-deficient aromatic ring is generally the rate-limiting step in SNAr reactions. mdpi.com

The presence of a nitro group can also influence the orientation of adjacent functional groups. For instance, in ortho-nitroarylaldehydes, steric hindrance between the nitro and formyl groups can cause them to rotate out of the plane of the aromatic ring. researchgate.net

Chemistry of the Carboxylic Acid Functional Group

The carboxylic acid moiety in this compound is a key site for a variety of chemical transformations, enabling the synthesis of diverse derivatives. Its reactivity is central to derivatization and the construction of more complex molecular architectures.

Esterification and Amidation Reactions for Derivatization

The carboxylic acid group of this compound readily undergoes esterification and amidation, providing access to a wide range of functionalized molecules. These reactions are fundamental in organic synthesis for creating esters and amides, which are prevalent in many biologically active compounds and materials.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This process, known as Fischer esterification, is an equilibrium reaction. To drive the reaction toward the ester product, the alcohol is often used in excess, or water is removed as it is formed.

A general representation of the esterification of this compound is shown below:

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation is often facilitated by coupling agents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The general scheme for the amidation of this compound is as follows:

The following interactive table summarizes various ester and amide derivatives that can be synthesized from this compound.

| Derivative Type | Reactant | Product | General Reaction Conditions |

| Ester | Methanol (B129727) | Methyl 2-(4-formyl-2-nitrophenoxy)acetate | Acid catalyst (e.g., H₂SO₄), heat |

| Ester | Ethanol | Ethyl 2-(4-formyl-2-nitrophenoxy)acetate | Acid catalyst (e.g., p-TsOH), heat |

| Amide | Ammonia | 2-(4-Formyl-2-nitrophenoxy)acetamide | Coupling agent (e.g., DCC), room temp. |

| Amide | Aniline (B41778) | N-Phenyl-2-(4-formyl-2-nitrophenoxy)acetamide | Coupling agent (e.g., EDC), room temp. |

Intramolecular Cyclization Pathways and Ring Closure Reactions

The structure of this compound, featuring both a carboxylic acid and an aldehyde group in proximity on a benzene (B151609) ring, is conducive to intramolecular cyclization reactions. These reactions can lead to the formation of various heterocyclic ring systems, which are significant scaffolds in medicinal chemistry.

One prominent pathway for the intramolecular cyclization of this compound and its derivatives is analogous to the Perkin reaction. The Perkin reaction traditionally involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid to form an α,β-unsaturated carboxylic acid unacademy.comnih.govwikipedia.org. In the case of this compound, the molecule contains both the aldehyde and a group that can act as a nucleophile after activation.

Research on closely related compounds, such as 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acids, has shown that under classical Perkin reaction conditions (acetic anhydride and sodium acetate), a mixture of products can be formed researchgate.net. These include benzofurans and dioxepinones researchgate.net. The formation of 2-alkyl-5-nitrobenzofurans from 2-(2-formyl-4-nitrophenoxy)alkanoic acids has also been described byjus.com. The electron-withdrawing nitro group on the benzene ring is reported to favor the formation of 2-benzofurancarboxylic acids byjus.com.

The proposed pathway for the formation of a benzofuran (B130515) derivative from this compound under Perkin-like conditions is initiated by the formation of a mixed anhydride with acetic anhydride. Subsequent intramolecular aldol-type condensation between the enolate of the acetic moiety and the formyl group, followed by dehydration and decarboxylation, would lead to the benzofuran ring system.

The following table outlines potential cyclization products from this compound.

| Product Class | Key Intermediate | Reaction Conditions |

| Benzofuran | Mixed anhydride, enolate | Acetic anhydride, sodium acetate, heat |

| Dioxepinone | Acylal | Acetic anhydride, sodium acetate, heat |

Elucidation of Reaction Mechanisms for Key Transformations of this compound

Understanding the detailed reaction mechanisms of the transformations of this compound is crucial for optimizing reaction conditions and controlling product selectivity. Both experimental and computational methods can provide deep insights into the pathways of these reactions.

Experimental Mechanistic Probes (e.g., Isotopic Labeling, Kinetic Studies)

While specific experimental mechanistic studies on this compound are not extensively reported in the literature, the application of established techniques such as isotopic labeling and kinetic studies can be proposed to investigate its key transformations, particularly the intramolecular cyclization.

Isotopic Labeling is a powerful tool for tracing the fate of atoms throughout a reaction. For instance, in the intramolecular cyclization to form a benzofuran, labeling the carboxylic acid oxygen with ¹⁸O would allow for the determination of whether this oxygen is incorporated into the benzofuran ring or is lost during the reaction. Similarly, deuterium labeling at the α-carbon of the acetic acid side chain could help elucidate the mechanism of enolate formation and its role in the cyclization.

Kinetic Studies can provide information about the rate-determining step of a reaction and the species involved in this step. By monitoring the rate of disappearance of the starting material or the appearance of the product under various conditions (e.g., changing concentrations of reactants and catalysts), a rate law can be determined. For the intramolecular cyclization, kinetic studies could help to distinguish between different proposed mechanisms, such as a concerted versus a stepwise pathway. A study on the cyclization of substituted phthalanilic acids in acetic acid revealed a complex mechanism involving a long-lived intermediate, which was elucidated through detailed kinetic analysis rsc.org.

The following table outlines how these experimental probes could be applied to study the intramolecular cyclization of this compound.

| Experimental Probe | Application | Expected Outcome |

| ¹⁸O Labeling of Carboxylic Acid | Trace the fate of the carboxylic oxygen. | Determine if the carboxylic oxygen is retained in the benzofuran ring. |

| Deuterium Labeling of α-Carbon | Investigate the role of the α-proton. | Provide insight into the enolization step and its reversibility. |

| Kinetic Studies | Determine the reaction order and rate constants. | Identify the rate-determining step and the species involved. |

Computational Approaches to Transition State Analysis

Computational chemistry offers a powerful means to investigate reaction mechanisms at the molecular level, providing detailed information about transition states and reaction energy profiles that are often difficult to obtain experimentally nih.govsmu.eduresearchgate.net. Density Functional Theory (DFT) is a commonly employed method for such studies.

For the intramolecular cyclization of this compound, computational methods could be used to:

Model Reaction Intermediates and Transition States: The geometries and energies of all species along the proposed reaction pathway, including reactants, intermediates, transition states, and products, can be calculated.

Determine Activation Energies: The energy barrier for each step of the reaction can be calculated, allowing for the identification of the rate-determining step.

Visualize Reaction Pathways: The intrinsic reaction coordinate (IRC) can be calculated to confirm that a given transition state connects the correct reactant and product.

DFT studies on similar reactions, such as the cyclization of 3-alkenoic acids catalyzed by a palladium complex, have successfully elucidated the reaction pathway, including the role of the catalyst and the origin of enantioselectivity nih.govresearchgate.net. Similarly, computational analysis has been used to study the effects of substituents on the intramolecular cyclization of other systems researchgate.net. For the Perkin reaction, computational chemistry can be used to explore the potential energy surfaces and identify the most likely mechanistic pathways unacademy.com.

The table below summarizes the types of information that can be obtained from computational studies of the intramolecular cyclization of this compound.

| Computational Method | Information Obtained | Significance |

| DFT Geometry Optimization | Optimized structures of reactants, intermediates, transition states, and products. | Provides a detailed picture of the molecular changes during the reaction. |

| DFT Frequency Calculation | Vibrational frequencies to confirm stationary points and calculate zero-point energies. | Characterizes transition states (one imaginary frequency) and minima. |

| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting a transition state to its corresponding reactant and product. | Confirms the proposed reaction pathway. |

Derivatization and Functionalization of 2 4 Formyl 2 Nitrophenoxy Acetic Acid for Advanced Chemical Research

Synthesis and Exploration of Ester and Amide Derivatives of 2-(4-Formyl-2-nitrophenoxy)acetic acid

The carboxylic acid group of this compound is a primary site for derivatization to produce esters and amides. These transformations are fundamental in organic synthesis for modifying a molecule's physicochemical properties, such as solubility, stability, and bioavailability.

Ester Synthesis: Esterification of carboxylic acids is typically achieved by reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org The reaction is reversible, and yields can be maximized by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.org For a molecule like this compound, this method allows for the introduction of various alkyl or aryl groups, thereby creating a library of ester derivatives.

Amide Synthesis: The synthesis of amides from carboxylic acids generally requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Common methods include:

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide.

Use of Coupling Reagents: A wide array of peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or uronium salts like HATU, can be used to facilitate amide bond formation directly from the carboxylic acid and amine under mild conditions. organic-chemistry.org

Research on the structurally isomeric alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates demonstrates the successful synthesis and isolation of ester derivatives of a similar core structure, which are then used as precursors for further modifications. nih.govnih.gov These established methods are directly applicable to the synthesis of ester and amide derivatives of this compound, enabling the creation of diverse compound libraries for further research.

Development of Schiff Bases and Related Imines from the Formyl Group

The aldehyde functionality of this compound is a key reactive handle for the synthesis of imines, commonly known as Schiff bases. These compounds are formed through the condensation of an aldehyde with a primary amine and are valuable intermediates in organic synthesis. derpharmachemica.comwjpsonline.com

The synthesis of Schiff bases from this compound involves a nucleophilic addition-elimination reaction with a primary amine. This reaction is typically catalyzed by a small amount of weak acid, such as acetic acid, and proceeds by forming a hemiaminal intermediate that subsequently dehydrates to yield the imine. derpharmachemica.comwjpsonline.com

Detailed studies on the related starting material, methyl 2-(2-formyl-4-nitrophenoxy)butanoate, have shown that a variety of Schiff bases can be prepared in high yields (72–95%) by reacting the aldehyde with substituted anilines (like aniline (B41778) and 4-methoxyaniline) in methanol (B129727) with a catalytic amount of acetic acid at room temperature. nih.gov This methodology demonstrates the feasibility of creating a wide array of Schiff bases from the this compound scaffold by varying the primary amine component, thus introducing significant structural diversity.

| Starting Aldehyde | Amine | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl 2-(2-formyl-4-nitrophenoxy)butanoate | Aniline | Methanol | Acetic Acid | High | nih.gov |

| Methyl 2-(2-formyl-4-nitrophenoxy)butanoate | 4-Methoxyaniline | Methanol | Acetic Acid | High | nih.gov |

The imine bond of the Schiff base derivatives can be selectively reduced to form stable secondary amines, a key transformation in reductive amination. google.com This conversion adds another layer of structural complexity and alters the electronic and conformational properties of the molecule.

Common reducing agents for this transformation include:

Borohydride (B1222165) Reagents: Sodium borohydride (NaBH₄) is a widely used and effective reagent. For greater selectivity, particularly in the presence of other reducible groups, milder reagents like sodium triacetoxyborohydride (B8407120) (STAB) are employed. nih.govgoogle.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). nih.gov

In studies involving Schiff bases derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates, STAB was used to selectively reduce the imine group, leaving the nitro and ester groups intact. nih.gov The optimal conditions involved a 1:1.5 molar ratio of Schiff base to STAB in 1,2-dichloroethane (B1671644) with catalytic acetic acid, yielding the desired secondary amines in moderate to good yields. nih.gov Alternatively, catalytic hydrogenation with Pd/C was shown to reduce both the imine and the nitro group simultaneously. nih.gov These findings provide a clear blueprint for the selective reduction of Schiff bases derived from this compound.

Construction of Heterocyclic Ring Systems Utilizing this compound as a Precursor

The aldehyde group of this compound serves as an excellent starting point for the construction of various heterocyclic ring systems, which are of significant interest in medicinal chemistry.

Thiazolidinedione derivatives are commonly synthesized via the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as 2,4-thiazolidinedione, typically in the presence of a basic catalyst like piperidine (B6355638) or piperidinium (B107235) acetate. researchgate.net

The general synthetic strategy would involve reacting this compound with 2,4-thiazolidinedione. The reaction would proceed via the formation of a 5-ylidene bridge, linking the phenoxyacetic acid moiety to the thiazolidinedione ring. Research on related 2-(formylphenoxy)-N-phenylacetamides has successfully demonstrated their use as the aldehyde component in Knoevenagel condensations with 2-thioxo-4-thiazolidinone, confirming the viability of this synthetic route for constructing complex thiazolidinedione-based structures. researchgate.net

The 1,3,4-thiadiazole (B1197879) ring is another important heterocyclic motif that can be synthesized using precursors derived from this compound. The synthetic pathways to thiadiazoles are diverse, often involving the cyclization of thiosemicarbazide (B42300) or its derivatives. arabjchem.orgarabjchem.org

A comprehensive study on the analogue 2-(4-formyl-2-methoxyphenoxy)acetic acid illustrates a multi-step pathway to 1,3,4-thiadiazole derivatives. arabjchem.orgarabjchem.org In this approach, the starting aldehyde is first converted into chalcone (B49325) derivatives. These intermediates are then reacted with thiosemicarbazide to form pyrazoline thiosemicarbazones, which are subsequently cyclized in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the final 1,3,4-thiadiazole products. arabjchem.orgarabjchem.org This pathway highlights how both the formyl and carboxylic acid functionalities (or their derivatives) can be strategically employed in a sequential manner to build complex heterocyclic systems.

Exploration of Other Fused or Spirocyclic Systems

The unique arrangement of functional groups in this compound makes it a versatile precursor for the synthesis of various fused and spirocyclic heterocyclic systems. These structural motifs are of significant interest in medicinal chemistry and materials science due to their rigid three-dimensional geometries and novel pharmacological properties.

Fused Heterocyclic Systems:

One promising avenue for creating fused systems is through intramolecular cyclization. For instance, analogues of 2-(formylphenoxy)acetic acid have been shown to undergo cyclization to form benzofuran (B130515) derivatives. This transformation can be envisioned for this compound, where the carboxylic acid moiety could react with the formyl group under specific conditions to yield a lactone, which could then be further transformed.

Another potential route to fused heterocycles involves the reactivity of the ortho-nitro group. The reduction of the nitro group to an amine in situ would generate a 2-amino-4-formylphenoxyacetic acid derivative. This intermediate, possessing both an amine and an aldehyde functionality, is primed for intramolecular reactions or for participating in intermolecular condensations to form fused systems. For example, a reaction with a suitable dicarbonyl compound could lead to the formation of a quinoxaline (B1680401) ring fused to the phenoxyacetic acid backbone.

The table below outlines potential fused heterocyclic systems that could be synthesized from this compound, along with the key reaction types.

| Target Fused System | Key Functional Group Transformation | Potential Reaction Conditions |

| Benzofuranone derivative | Intramolecular acylation | Dehydrating agent (e.g., acetic anhydride) |

| Quinoxaline derivative | Reduction of nitro group, condensation | Reducing agent (e.g., SnCl₂/HCl), followed by reaction with a 1,2-dicarbonyl compound |

| Benzoxazine derivative | Reduction of nitro group, cyclization | Reducing agent, followed by intramolecular cyclization with the formyl group |

Spirocyclic Systems:

The aldehyde functionality of this compound is a key handle for the construction of spirocyclic systems. Spiro compounds, characterized by two rings sharing a single atom, are prevalent in many natural products and pharmacologically active molecules.

A common strategy for synthesizing spiro-heterocycles involves the reaction of an aldehyde with a suitable precursor containing two nucleophilic sites. For example, the reaction of this compound with a compound like isatin (B1672199) (in a Pfitzinger-type reaction) or with various indole (B1671886) derivatives could potentially lead to the formation of spiro[indole-...] derivatives. The phenoxyacetic acid moiety would be incorporated into the final spirocyclic structure, offering further points for diversification.

The following table summarizes potential spirocyclic systems derivable from this compound.

| Target Spirocyclic System | Key Reacting Partner | Potential Reaction Type |

| Spiro[indole-oxindole] | Isatin and an amine source | Pictet-Spengler type reaction |

| Spiro[chroman-piperidine] | A piperidine-containing precursor | Multi-step synthesis involving condensation and cyclization |

| Spiro[benzoxazine-piperidine] | 2-aminophenol and a piperidone | Condensation and spirocyclization |

Incorporation of this compound into Complex Molecular Architectures and Scaffolds

Beyond the synthesis of discrete fused and spirocyclic systems, this compound can serve as a valuable building block for the construction of larger and more complex molecular architectures. Its trifunctional nature allows for its integration into diverse molecular scaffolds through various synthetic strategies, most notably through multicomponent reactions (MCRs).

MCRs are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. The aldehyde group of this compound makes it an ideal component for several well-established MCRs.

Ugi Reaction: The Ugi four-component reaction is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. By employing this compound as the aldehyde component, a complex scaffold containing the substituted phenoxyacetic acid moiety can be readily assembled. The resulting product would possess multiple points for further functionalization, including the nitro group and the carboxylic acid.

Petasis Reaction: The Petasis (or borono-Mannich) reaction is a three-component reaction of an amine, an aldehyde, and a vinyl- or aryl-boronic acid. Utilizing this compound in this reaction would lead to the formation of a highly functionalized amine, incorporating the phenoxyacetic acid scaffold. This product could then be used in subsequent transformations to build even more complex molecular architectures.

The table below provides an overview of how this compound could be incorporated into complex molecular scaffolds using multicomponent reactions.

| Multicomponent Reaction | Role of this compound | Other Reactants | Resulting Molecular Scaffold |

| Ugi Reaction | Aldehyde component | Amine, Carboxylic acid, Isocyanide | α-Acylamino amide with an appended nitrophenoxyacetic acid moiety |

| Petasis Reaction | Aldehyde component | Amine, Vinyl- or Aryl-boronic acid | Substituted amine with an appended nitrophenoxyacetic acid moiety |

| Biginelli Reaction | Aldehyde component | β-ketoester, Urea or Thiourea | Dihydropyrimidinone with a substituted nitrophenoxyacetic acid group |

The incorporation of this compound into these complex architectures not only increases molecular diversity but also introduces functionalities that can be further manipulated. For example, the nitro group can be reduced to an amine and then acylated, alkylated, or used to form new heterocyclic rings. The carboxylic acid can be converted to esters or amides, or used as a handle for attachment to solid supports or biomolecules. This versatility underscores the potential of this compound as a key building block in the synthesis of novel and complex chemical entities for advanced chemical research.

Computational and Theoretical Chemistry Studies on 2 4 Formyl 2 Nitrophenoxy Acetic Acid and Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity of 2-(4-Formyl-2-nitrophenoxy)acetic acid

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of organic molecules. For this compound, these calculations can predict its geometry and electronic properties, such as the distribution of electrons and the energies of its molecular orbitals, which are fundamental to its reactivity.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital most likely to donate electrons in a reaction, characterizing the molecule as a nucleophile, while the LUMO is the orbital that tends to accept electrons, defining its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This increased polarizability makes the molecule "softer" and more prone to chemical reactions. For analogues of this compound, such as substituted benzaldehydes, DFT calculations have shown that the presence of strong electron-withdrawing groups, like the nitro group (NO₂), significantly lowers the LUMO energy and reduces the HOMO-LUMO gap. rsc.org

In this compound, the HOMO is expected to be localized primarily on the phenoxy ring and the ether oxygen, which are electron-rich regions. Conversely, the LUMO is anticipated to be concentrated on the nitro group and the formyl group, as these are strong electron-accepting moieties. This distribution indicates that the molecule has distinct sites for nucleophilic and electrophilic attack.

Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for Benzaldehyde (B42025) Analogues Data derived from computational studies on related structures to illustrate electronic effects.

| Compound | Functional Group | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzaldehyde | -CHO | -6.98 | -1.85 | 5.13 |

| 4-Nitrobenzaldehyde | -CHO, -NO₂ | -7.65 | -2.98 | 4.67 |

| 4-Methoxybenzaldehyde | -CHO, -OCH₃ | -5.93 | -1.54 | 4.39 |

This interactive table demonstrates how different substituents on the benzaldehyde ring influence the frontier orbital energies. The nitro group, present in the target molecule, lowers both HOMO and LUMO energies, leading to a smaller energy gap and increased reactivity compared to unsubstituted benzaldehyde.

The charge distribution within a molecule provides a map of its electrostatic potential and is fundamental to predicting how it will interact with other molecules. In this compound, the electronegative oxygen and nitrogen atoms create a non-uniform distribution of electron density.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this molecule, the MEP would show negative potential around the oxygen atoms of the nitro, formyl, and carboxylic acid groups, indicating these are likely sites for electrophilic attack. Positive potential would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group.

Fukui Functions: These functions are used within DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, ƒ(r), describes the change in electron density at a specific point when the total number of electrons in the system changes.

ƒ⁺(r) indicates the propensity of a site for nucleophilic attack (attack by an electron donor).

ƒ⁻(r) indicates the propensity for electrophilic attack (attack by an electron acceptor).

ƒ⁰(r) predicts sites susceptible to radical attack.

For substituted benzaldehydes and related structures, theoretical studies have shown that the carbon atom of the formyl group is a primary site for nucleophilic attack, as indicated by a high ƒ⁺(r) value. rsc.org Similarly, the oxygen atoms of the nitro group would be susceptible to electrophilic attack. rsc.org These analyses help in rationalizing the regioselectivity of reactions involving this molecule.

Theoretical Investigations of Reaction Mechanisms and Energetic Profiles

Computational chemistry is invaluable for mapping the potential energy surfaces of chemical reactions. This allows for the detailed study of reaction mechanisms, including the identification of transient species like intermediates and transition states, which are often difficult or impossible to observe experimentally.

DFT is a widely used method to investigate reaction pathways due to its balance of computational cost and accuracy. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energetic profile of a reaction can be constructed. For phenoxyacetic acid derivatives, DFT can be used to model various reactions, such as oxidation, reduction, or substitution. For instance, the reduction of the nitro group to an amine is a common transformation. DFT calculations could model the stepwise addition of hydrogen atoms, elucidating the mechanism and identifying the rate-determining step.

One studied reaction for related nitrophenoxyacetic acid derivatives is electrochemical reduction, which can lead to the formation of cyclic products. sci-hub.se Theoretical models can simulate the electron transfer steps and subsequent intramolecular cyclization, providing insights into the reaction's feasibility and potential products. sci-hub.se

A key strength of theoretical studies is the ability to characterize the geometry and energy of short-lived species.

Reaction Intermediates: These are stable, yet transient, species that exist in energy minima along the reaction coordinate. For example, in the synthesis of phenoxyacetic acids from a phenolate (B1203915) and a chloroacetate, a distinct intermediate is formed. wikipedia.org

Transition States: These are the highest energy points along the reaction pathway, representing the energy barrier that must be overcome for the reaction to proceed. Locating the transition state structure is crucial for calculating the activation energy and, consequently, the reaction rate.

For reactions involving this compound, such as a nucleophilic addition to the formyl group, computational methods can predict the structure of the tetrahedral intermediate and the transition state leading to its formation.

Reactions are most often carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational solvation models are used to account for the effect of the solvent on the energetics of a reaction.

There are two main types of solvation models:

Explicit Solvation: Individual solvent molecules are included in the calculation. This method is computationally expensive but provides a detailed picture of specific solute-solvent interactions like hydrogen bonding.

Implicit (Continuum) Solvation: The solvent is treated as a continuous medium with a specific dielectric constant. This approach is less computationally demanding and is effective at capturing the bulk electrostatic effects of the solvent.

The choice of solvation model can significantly alter the calculated energy barriers and the stability of charged intermediates. For reactions involving charged species, such as the deprotonated carboxylate of this compound, polar solvents would be expected to stabilize the charged species, thereby affecting the reaction's energetic profile. Theoretical studies on phenolic acids have demonstrated that solvent polarity influences antioxidant activity by altering the thermodynamics of reaction mechanisms like hydrogen atom transfer. sciopen.com

Table 2: Common Implicit Solvation Models in DFT

| Model Name | Abbreviation | Description |

| Polarizable Continuum Model | PCM | One of the most widely used models, it creates a solute cavity within the dielectric continuum. |

| Solvation Model based on Density | SMD | A universal solvation model that uses the electron density to define the solute-solvent boundary. |

| Conductor-like Screening Model | COSMO | Models the solvent as a conductor, which simplifies the calculation of the solvent reaction field. |

This interactive table lists some of the common implicit solvation models used in computational chemistry to simulate the effects of a solvent on molecular properties and reaction energetics.

Conformational Analysis and Molecular Dynamics Simulations of this compound

While specific conformational analysis and molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, insights can be drawn from computational studies of structurally analogous compounds. The conformational landscape of this molecule is primarily dictated by the rotational freedom around several key single bonds: the C-O ether linkage between the phenoxy and acetic acid moieties, the C-C bond connecting the phenyl ring to the formyl group, and the C-N bond of the nitro group.

The orientation of the formyl and nitro substituents on the phenyl ring also contributes to the conformational preferences. Steric hindrance and electronic interactions between these groups and the phenoxyacetic acid side chain will influence the rotational energy barriers and the population of different conformers at equilibrium.

Molecular dynamics simulations, a powerful computational tool for studying the dynamic behavior of molecules, could provide a more detailed picture of the conformational flexibility of this compound in various environments. rsc.orgnih.gov Such simulations would allow for the exploration of the potential energy surface, revealing the most stable conformers and the transition states connecting them. By simulating the molecule in a solvent, one could also investigate the influence of intermolecular interactions on its conformational equilibrium. While general MD simulation methodologies for organic molecular crystals are well-established, specific force field parameters for this particular compound would need to be carefully validated to ensure accurate results. rsc.org

Table 1: Predicted Torsional Angles of Interest in this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

| C-O-C-C | Defines the orientation of the acetic acid chain relative to the phenyl ring. | Influenced by steric hindrance and potential intramolecular hydrogen bonding. |

| O=C-C-O | Torsion within the carboxylic acid group. | Typically prefers a planar arrangement to maximize conjugation. |

| C-C(ring)-C(formyl)-O | Rotation of the formyl group. | Affected by steric interactions with the adjacent nitro group and the ether linkage. |

| C-C(ring)-N-O | Rotation of the nitro group. | Can influence electronic properties and intermolecular interactions. |

Structure-Reactivity Relationships from a Computational Perspective for this compound Derivatives

Computational chemistry offers valuable tools for understanding the structure-reactivity relationships of this compound and its derivatives. Quantitative Structure-Activity Relationship (QSAR) studies, in particular, can correlate the structural or physicochemical properties of a series of compounds with their biological or chemical activities. nih.govfrontiersin.org

For the broader class of 2,4-disubstituted-phenoxy acetic acid derivatives, 3D-QSAR studies have been successfully employed to build predictive models. chalcogen.ro These models use computational methods to generate descriptors that quantify various aspects of a molecule's structure, such as its shape, size, and electronic properties. chalcogen.ro By analyzing a training set of molecules with known activities, a mathematical relationship is established that can then be used to predict the activity of new, untested derivatives. chalcogen.ro

In the context of this compound derivatives, key structural modifications would involve altering the substituents on the phenyl ring. For example, replacing the formyl or nitro groups with other functional groups of varying electronic and steric properties would be expected to modulate the molecule's reactivity.

Key Molecular Descriptors for QSAR Studies:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electron-withdrawing nature of the formyl and nitro groups in the parent compound significantly influences its electronic properties.

Steric Descriptors: These relate to the size and shape of the molecule and its substituents. Examples include molecular volume, surface area, and various topological indices. The size and position of substituents on the phenyl ring can impact how the molecule interacts with a biological target.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common measure of a molecule's hydrophobicity. This property is crucial for understanding how a molecule will distribute itself in biological systems.

A hypothetical QSAR study on a series of this compound derivatives might reveal that increasing the electron-withdrawing strength of the substituent at the 2-position enhances a particular activity, while bulky substituents at the 4-position are detrimental. Such insights are invaluable for the rational design of new analogues with improved properties.

Table 2: Hypothetical QSAR Data for this compound Derivatives

| Derivative (Modification from parent) | LogP (Predicted) | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Activity (Arbitrary Units) |

| None (Parent Compound) | 1.5 | -7.2 | -3.5 | 1.0 |

| 2-CN instead of 2-NO2 | 1.2 | -7.5 | -3.3 | 1.2 |

| 4-Cl instead of 4-CHO | 2.0 | -7.1 | -3.6 | 0.8 |

| 2-NH2 instead of 2-NO2 | 0.8 | -6.5 | -3.0 | 0.5 |

Note: The data in this table is purely illustrative and intended to demonstrate the type of information a QSAR study might generate. It is not based on actual experimental or computational results.

By systematically modifying the structure of this compound and calculating these descriptors, computational models can guide synthetic efforts towards more potent and selective compounds.

Applications of 2 4 Formyl 2 Nitrophenoxy Acetic Acid in Chemical Synthesis and Materials Science Research

Role as a Versatile Synthetic Building Block and Intermediate in Complex Organic Synthesis

The strategic placement of three distinct functional groups—carboxylic acid, aldehyde, and nitro group—on an aromatic scaffold makes 2-(4-Formyl-2-nitrophenoxy)acetic acid a highly valuable and versatile building block in organic synthesis. These functional groups can be selectively reacted, allowing for the construction of complex molecular architectures, particularly heterocyclic systems.

The aldehyde and the active methylene (B1212753) group of the acetic acid moiety are key reactive centers. For instance, derivatives of this compound, such as 2-(2-formyl-4-nitrophenoxy)alkanoic acids, serve as precursors for the synthesis of 2-alkyl-5-nitrobenzofurans. acs.org This transformation typically involves an intramolecular condensation reaction, where the carboxylic acid or its ester derivative plays a crucial role in the cyclization process to form the furan (B31954) ring. The formyl group, on the other hand, can readily participate in condensation reactions with various nucleophiles. For example, it can react with anilines to form Schiff bases, which can then be subjected to reductive amination to yield secondary amines. acs.org

Furthermore, analogous compounds like 2-(4-formyl-2-methoxyphenoxy)acetic acid have been utilized in the synthesis of polyfunctionalized β-lactams. acs.org In these syntheses, the phenoxyacetic acid derivative is converted in situ into a ketene, which then undergoes a [2+2] cycloaddition with an imine to form the β-lactam ring. acs.org This highlights the potential of this compound to serve as a precursor to aryloxyketenes for the synthesis of a wide array of substituted β-lactams, which are important structural motifs in many biologically active compounds.

The nitro group also adds to the synthetic versatility of the molecule. It can be reduced to an amino group, which can then be further functionalized, for example, through diazotization or acylation. psu.edu This opens up pathways to a different class of derivatives. Alternatively, the nitro group acts as an electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution reactions.

The diverse reactivity of this compound is summarized in the table below:

| Functional Group | Type of Reaction | Potential Products |

| Formyl Group | Condensation, Reductive Amination | Schiff bases, Secondary amines, Heterocycles |

| Carboxylic Acid | Esterification, Amidation, Ketenization | Esters, Amides, β-lactams (via ketene) |

| Nitro Group | Reduction | Anilines |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Substituted aromatic compounds |

Utilization as a Protecting Group in Multi-Step Synthesis

While direct evidence for the widespread use of this compound as a standard protecting group is not prominent in the literature, its core structure contains the ortho-nitrobenzyl moiety, a well-established photolabile protecting group. acs.orgwikipedia.org This suggests a strong potential for its application in protecting various functional groups, which can then be deprotected under mild conditions using light.

The principle of o-nitrobenzyl-based photolabile protecting groups relies on an intramolecular rearrangement upon UV irradiation. wikipedia.orgnih.gov The excited nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected functional group and forms an o-nitrosobenzaldehyde byproduct. nih.gov

In the case of this compound, the acetic acid moiety is attached to an o-nitrophenoxy group, which is structurally analogous to an o-nitrobenzyl ether. It is therefore conceivable that this compound could be used to introduce a photolabile ester protecting group. For example, an alcohol could be esterified with this compound. The resulting ester would be stable to many chemical conditions but could be cleaved by photolysis to regenerate the alcohol. This "caged" alcohol could be released at a specific time and location in a reaction mixture or a biological system by targeted irradiation.

The potential advantages of using a protecting group derived from this molecule include:

Mild Deprotection: Cleavage with light avoids the need for harsh acidic or basic conditions, which can be detrimental to sensitive substrates. researchgate.net

Orthogonality: Photochemical deprotection is orthogonal to many other deprotection strategies, allowing for selective removal of this group in the presence of other protecting groups. wikipedia.org

Spatiotemporal Control: Light allows for precise control over when and where deprotection occurs. wikipedia.org

Further research would be needed to fully explore the efficiency and scope of the 2-(4-formyl-2-nitrophenoxy)acetyl group as a photolabile protecting group.

Precursor in the Rational Design and Development of Advanced Organic Materials

The unique combination of functional groups and the rigid aromatic structure of this compound make it an attractive precursor for the synthesis of advanced organic materials with tailored properties. Its derivatives have potential applications in polymer chemistry, opto-electronics, and supramolecular chemistry.

Exploration in Polymer Chemistry for Functional Polymeric Materials

While specific polymers derived directly from this compound are not extensively documented, its structure lends itself to incorporation into polymer backbones or as pendant functional groups. The presence of the carboxylic acid and aldehyde functionalities allows it to be used as a monomer in condensation polymerization reactions. For example, it could be reacted with diamines or diols to form polyesters or polyamides.

The nitro group is also a valuable functionality in polymer chemistry. Nitro-containing monomers can influence the solubility, thermal stability, and electronic properties of polymers. acs.org The strong electron-withdrawing nature of the nitro group can be exploited to create polymers with specific electronic characteristics. Furthermore, the nitro groups in a polymer can be chemically modified post-polymerization, for example, by reduction to amino groups, to introduce new functionalities and tune the material's properties. psu.edu

Application in the Synthesis of Opto-electronic or Supramolecular Materials

There is significant potential for the use of this compound in the synthesis of opto-electronic and supramolecular materials. A structurally related compound, 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid, has been used as a precursor for asymmetric poly(p-phenylene vinylene) (PPV) type oligomers. nih.gov These materials are of interest for their nonlinear optical (NLO) properties, which are important for applications in organic memories and other opto-electronic devices. nih.gov The design of these materials often requires molecules with donor and acceptor substituents connected by a π-system, and the nitro group in this compound can act as a strong electron acceptor.

The development of materials with specific solid-state structures is crucial for many applications, and this is where the principles of supramolecular chemistry and crystal engineering come into play. The functional groups on this compound are capable of forming specific intermolecular interactions that can guide the assembly of molecules into well-defined supramolecular architectures. The carboxylic acid group is a strong hydrogen bond donor and acceptor and can form robust hydrogen-bonded dimers or chains. nih.gov The nitro group can also participate in hydrogen bonding and dipole-dipole interactions. researchgate.net The aromatic ring can engage in π-π stacking interactions. By carefully controlling these non-covalent interactions, it is possible to engineer the crystal packing of materials derived from this compound to achieve desired properties, such as the non-centrosymmetric crystal packing required for second-order NLO activity. nih.gov

The table below summarizes the structural features of this compound and their relevance to the design of advanced materials.